
Barium--oxoplatinum (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of barium–oxoplatinum (1/1) typically involves the reaction of barium salts with platinum compounds under controlled conditions. One common method is the co-precipitation technique, where barium chloride and platinum chloride are mixed in an aqueous solution, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and dried to obtain barium–oxoplatinum (1/1) .
Industrial Production Methods
Industrial production of barium–oxoplatinum (1/1) may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Barium–oxoplatinum (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of barium and platinum, which can participate in different chemical processes .
Common Reagents and Conditions
Oxidation: Barium–oxoplatinum (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions can occur in the presence of halogens or other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield barium sulfate and platinum oxides, while reduction can produce elemental platinum and barium compounds .
科学的研究の応用
Barium–oxoplatinum (1/1) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding metal interactions with biological molecules.
Medicine: Barium–oxoplatinum (1/1) is being explored for its potential use in cancer treatment due to its ability to interact with cellular components.
Industry: It is used in the production of advanced materials and coatings, as well as in the development of sensors and electronic devices .
作用機序
The mechanism of action of barium–oxoplatinum (1/1) involves its interaction with molecular targets and pathways within cells. The compound can bind to proteins and nucleic acids, affecting their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
Barium sulfate: Used as a contrast agent in medical imaging.
Platinum oxides: Utilized in catalytic converters and other industrial applications
Uniqueness
Barium–oxoplatinum (1/1) is unique due to its combination of barium and platinum, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications that are not possible with other similar compounds .
Conclusion
Barium–oxoplatinum (1/1) is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and ability to undergo diverse chemical reactions make it a valuable material for research and development.
特性
CAS番号 |
50957-65-8 |
|---|---|
分子式 |
BaOPt |
分子量 |
348.41 g/mol |
InChI |
InChI=1S/Ba.O.Pt |
InChIキー |
BIGXVYHHNTVTIZ-UHFFFAOYSA-N |
正規SMILES |
O=[Pt].[Ba] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


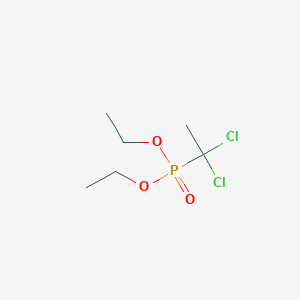
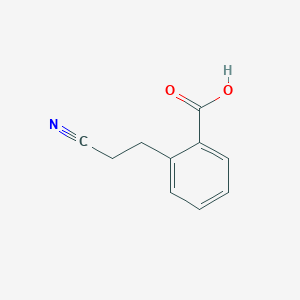
![7-(2-Chlorophenyl)-5-methylbenzo[c]acridine](/img/structure/B14659733.png)
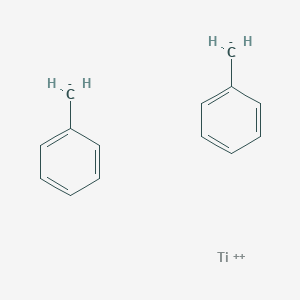

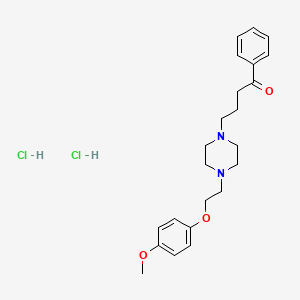
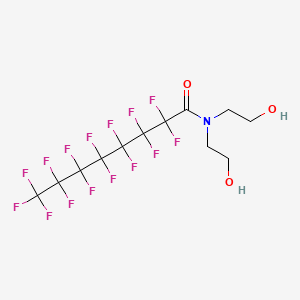
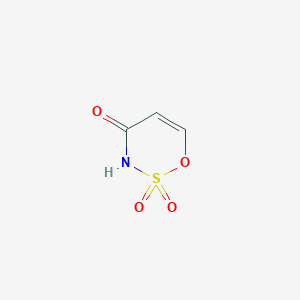
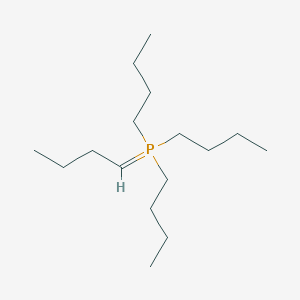
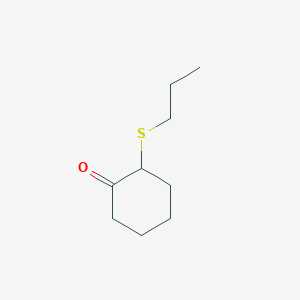
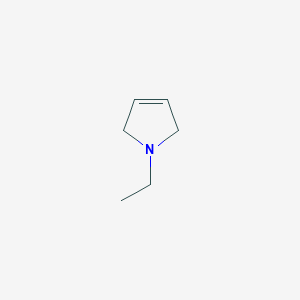
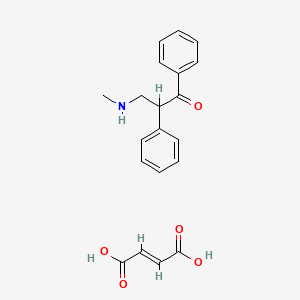
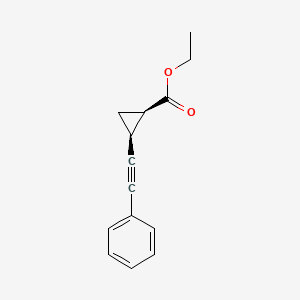
![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)
